1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS No.: 1795192-02-7
Cat. No.: VC11895580
Molecular Formula: C22H25N5O2
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795192-02-7 |
|---|---|
| Molecular Formula | C22H25N5O2 |
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C22H25N5O2/c1-25-21(19-9-5-6-12-23-19)24-27(22(25)29)16-20(28)26-13-10-18(11-14-26)15-17-7-3-2-4-8-17/h2-9,12,18H,10-11,13-16H2,1H3 |
| Standard InChI Key | GKJAMJUWRQPDJT-UHFFFAOYSA-N |
| SMILES | CN1C(=NN(C1=O)CC(=O)N2CCC(CC2)CC3=CC=CC=C3)C4=CC=CC=N4 |
| Canonical SMILES | CN1C(=NN(C1=O)CC(=O)N2CCC(CC2)CC3=CC=CC=C3)C4=CC=CC=N4 |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Structure
The compound’s IUPAC name is 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one, with a molecular formula of C22H25N5O2 and a molecular weight of 391.5 g/mol. Key structural features include:
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A 1,2,4-triazol-5-one ring substituted with a pyridin-2-yl group.
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A 4-methyl substituent on the triazole ring.
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A 2-oxoethyl linker connecting the triazole to a 4-benzylpiperidine moiety.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H25N5O2 | |
| Molecular Weight | 391.5 g/mol | |
| IUPAC Name | 2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one | |
| SMILES | CN1C(=NN(C1=O)CC(=O)N2CCC(CC2)CC3=CC=CC=C3)C4=CC=CC=N4 | |
| InChIKey | GKJAMJUWRQPDJT-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis typically involves multi-step protocols:
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Formation of the Triazole Core: Hydrazine derivatives react with carbonyl compounds to form the 1,2,4-triazol-5-one ring .
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Alkylation of Piperidine: The 4-benzylpiperidine moiety is introduced via alkylation agents such as 2-chloroacetamide derivatives .
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Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) links the pyridinyl group to the triazole ring .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Hydrazine hydrate, ACN, 0–5°C to RT | 48% | |
| 2 | LiCl, Pd(PPh3)2Cl2, NMP, 120°C, 4 h | 26% | |
| 3 | K2CO3, Pd(OAc)2, dioxane/H2O, reflux | 78% |
Applications in Drug Development
Preclinical Research
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Anticancer Agents: Piperidine-triazole hybrids show cytotoxicity against tumor cell lines by disrupting microtubule assembly .
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Antimicrobials: Similar structures inhibit bacterial DNA gyrase and fungal lanosterol demethylase .
Patent Landscape
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